molecular formula C11H20N2O3 B12937650 tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B12937650
M. Wt: 228.29 g/mol
InChI Key: KJBRUIDXDBAZHO-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate: is a chemical compound with the molecular formula C11H20N2O3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a different spiro compound with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: In biology and medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and diazaspiro structure allow it to form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate is unique due to the presence of the hydroxyl group at the 7-position. This functional group can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-5-8(14)4-11(13)6-12-7-11/h8,12,14H,4-7H2,1-3H3

InChI Key

KJBRUIDXDBAZHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CNC2)O

Origin of Product

United States

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